(R)-indole-3-lactate
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Overview
Description
(R)-indole-3-lactate is the conjugate base of (R)-indole-3-lactic acid. It derives from a propionate. It is a conjugate base of a (R)-indole-3-lactic acid.
Scientific Research Applications
Role in Indole Metabolism
(R)-indole-3-lactate (ILA) is significantly involved in indole metabolism. Research by Trinchant and Rigaud (1974) demonstrated that cell-free extracts of Rhizobium meliloti contain lactate dehydrogenase, which catalyzes the reduction of indole-3-pyruvic acid to ILA. This study provides insights into the enzymatic pathways involved in indole metabolism (Trinchant & Rigaud, 1974).
Chemical Synthesis and Applications
Research into the chemical synthesis of ILA and related compounds has advanced significantly. For instance, Campos et al. (2004) developed a method for the one-pot synthesis of functionalized indoles from cyclic enol ethers and enol lactones, which could potentially be applied to synthesize ILA derivatives (Campos et al., 2004).
Microbial Auxin Biosynthesis
ILA is also important in microbial auxin biosynthesis. Goswami, Thakker, and Dhandhukia (2015) discussed a method for detecting and quantifying microbial auxin, where ILA is one of the byproducts of tryptophan metabolism in rhizobacteria (Goswami, Thakker, & Dhandhukia, 2015).
Potential Therapeutic Applications
A recent study by Kim, Kim, and Sung (2022) investigated the use of ILA in treating atopic dermatitis (AD). They found that short-term use of ILA can suppress AD progression, highlighting its potential therapeutic application (Kim, Kim, & Sung, 2022).
Impact on Plant Growth
Tien, Gaskins, and Hubbell (1979) explored the production of ILA by Azospirillum brasilense and its impact on plant growth, particularly on pearl millet. Their findings suggest that ILA, along with other plant growth substances produced by bacteria, can significantly influence plant development (Tien, Gaskins, & Hubbell, 1979).
Properties
Molecular Formula |
C11H10NO3- |
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Molecular Weight |
204.2 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1/t10-/m1/s1 |
InChI Key |
XGILAAMKEQUXLS-SNVBAGLBSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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